molecular formula C13H17ClN2O B13184994 4-Benzyl-3-methylpiperazine-1-carbonyl chloride

4-Benzyl-3-methylpiperazine-1-carbonyl chloride

Cat. No.: B13184994
M. Wt: 252.74 g/mol
InChI Key: IKKUSLITKRIQNV-UHFFFAOYSA-N
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Description

4-Benzyl-3-methylpiperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzyl group, a methyl group, and a carbonyl chloride group attached to the piperazine ring.

Preparation Methods

The synthesis of 4-Benzyl-3-methylpiperazine-1-carbonyl chloride can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods may involve the use of parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

4-Benzyl-3-methylpiperazine-1-carbonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Benzyl-3-methylpiperazine-1-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-methylpiperazine-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

4-Benzyl-3-methylpiperazine-1-carbonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

4-benzyl-3-methylpiperazine-1-carbonyl chloride

InChI

InChI=1S/C13H17ClN2O/c1-11-9-16(13(14)17)8-7-15(11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

IKKUSLITKRIQNV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

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